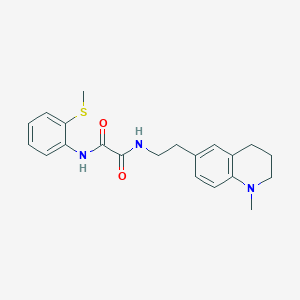

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-24-13-5-6-16-14-15(9-10-18(16)24)11-12-22-20(25)21(26)23-17-7-3-4-8-19(17)27-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLERHGOQAUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

The compound's structural formula is represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 365.42 g/mol

- CAS Number : 946281-39-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrahydroquinoline moiety is known to modulate enzyme activity and receptor binding, while the oxalamide group enhances its affinity for biological molecules through hydrogen bonding and other interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing neurotransmitter release and cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

A series of studies have demonstrated the compound's efficacy against various cancer cell lines, including:

- A549 (Lung Adenocarcinoma) : Induces apoptosis and inhibits cell proliferation.

- HeLa (Cervical Carcinoma) : Disrupts cell cycle progression leading to increased cell death.

- MCF-7 (Breast Cancer) : Shows significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

| MCF-7 | 12 | Increased reactive oxygen species |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry investigated the effects of this compound on A549 and HeLa cells. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability after treatment with varying concentrations of the compound over 48 hours .

- Antimicrobial Assessment : In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The findings revealed significant inhibitory effects on Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, and how are they addressed?

The synthesis involves multi-step reactions, including the formation of tetrahydroquinoline and phenylthioethyl intermediates, followed by oxalamide coupling. Critical challenges include maintaining regioselectivity during heterocycle formation and ensuring high purity of the final product. Reaction conditions (e.g., solvent choice, temperature, catalysts like triethylamine) must be tightly controlled to optimize yields. Purification often requires column chromatography and recrystallization, validated via HPLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amides and thioethers. High-resolution LC-MS or elemental analysis ensures purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example, tetrahydroquinoline derivatives often target enzymes like kinases or GPCRs, while methylthiophenyl groups may influence redox pathways. Use in vitro enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assays) with appropriate controls. Cross-reference with PubChem data for structurally similar compounds to identify plausible targets .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) models interactions using crystallographic data of target proteins (e.g., kinases). Quantum mechanical calculations (DFT) assess electronic properties of the tetrahydroquinoline and methylthio groups, which influence binding affinity. Machine learning platforms like AlphaFold can predict protein-ligand dynamics, guiding mutagenesis studies .

Q. How can conflicting data on structure-activity relationships (SAR) be resolved for analogs of this compound?

Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. chloro groups on the phenyl ring). Use comparative SAR studies with controlled substitutions. For example, highlights how tetrahydroquinoline modifications alter bioactivity. Pair experimental IC₅₀ values with computational electrostatic potential maps to isolate critical pharmacophores .

Q. What methodologies optimize the compound’s bioavailability and metabolic stability?

Conduct ADMET profiling using in vitro microsomal stability assays and Caco-2 permeability tests. Introduce prodrug strategies (e.g., esterification of hydroxyl groups) or nanoformulation (liposomal encapsulation) to enhance solubility. Pharmacokinetic studies in rodent models track plasma half-life and tissue distribution, validated via LC-MS/MS .

Q. How can reaction pathways be redesigned to improve scalability without compromising yield?

Apply process chemistry principles:

- Replace hazardous solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Optimize catalyst loading (e.g., Pd/C for hydrogenation) via Design of Experiments (DoE).

- Implement continuous flow synthesis for exothermic steps to enhance reproducibility. emphasizes computational reaction path analysis to minimize trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.